2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl-
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Overview
Description
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.2812 g/mol . It is also known by several other names, including 4-Methoxychalcone and Phenyl p-methoxystyryl ketone . This compound belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer and infections.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
Comparison with Similar Compounds
Similar Compounds
4-Methoxychalcone: Similar in structure but lacks the additional phenyl group.
Phenyl p-methoxystyryl ketone: Another name for the same compound.
4’-Methoxybenzylideneacetophenone: Similar structure with slight variations in the substituents.
Uniqueness
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and biological activity compared to other chalcones.
Properties
CAS No. |
39060-00-9 |
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Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
MDDBEOBVGULHNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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